![molecular formula C7H5FN2 B157962 5-fluoro-1H-benzo[d]imidazole CAS No. 1977-72-6](/img/structure/B157962.png)
5-fluoro-1H-benzo[d]imidazole
Overview
Description
5-fluoro-1H-benzo[d]imidazole is a chemical compound with the molecular formula C7H5FN2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with an imidazole ring, with a fluorine atom attached to the 5-position of the imidazole ring . The molecular weight of this compound is 136.13 .Physical And Chemical Properties Analysis
This compound is a solid compound . It is highly soluble in water and other polar solvents . The exact physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.Scientific Research Applications
1. Synthesis and Biological Evaluation for Anti-inflammatory Activity
5-Fluoro-1H-benzo[d]imidazole derivatives have been synthesized and evaluated for anti-inflammatory activity. Specifically, 4‐((5‐fluoro‐6‐(substituted)‐1H‐benzo[d]imidazol‐2‐ylthio)methyl)‐benzoic acids and related compounds showed significant inhibition of edema and potent anti-inflammatory activity comparable to standard drugs like ibuprofen (Nandha, Ramareddy, & Kuntal, 2018).
2. Anticancer Properties
Several derivatives of this compound have been synthesized and evaluated for their anticancer properties. For instance, compounds with a 5-fluoro-2-hydroxyphenyl substituent exhibited significant antiproliferative effects against various breast cancer cell lines, highlighting their potential as effective cancer therapeutics (Karthikeyan, Solomon, Lee, & Trivedi, 2017).
3. Use in Proton-Conducting Membranes
This compound derivatives have been incorporated into fluorocopolymers for use in proton-conducting membranes, potentially applicable in fuel cells. These membranes demonstrated improved properties and could influence the efficiency of proton exchange membrane fuel cells (PEMFC) (Campagne et al., 2013).
4. Antibacterial Activity
Some derivatives of this compound have been synthesized and tested for their antibacterial activity. These compounds showed moderate activity against various gram-positive and gram-negative bacterial strains, indicating potential use in antibacterial treatments (Darekar et al., 2020).
5. Corrosion Inhibition in Industrial Applications
This compound derivatives have been assessed for their corrosion inhibition properties, specifically for mild steel in sulphuric acid. These compounds demonstrated significant inhibition ability, suggesting their application in industrial corrosion protection (Ammal, Prajila, & Joseph, 2018).
Mechanism of Action
Target of Action
5-Fluoro-1H-benzo[d]imidazole is a derivative of imidazole, a heterocyclic compound that has been found to have a broad range of biological activities Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to a range of biological effects . For instance, some imidazole derivatives have been found to block signal reception at the level of certain receptors, leading to a reduced transcription of specific genes .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets and mode of action .
Result of Action
It is known that imidazole derivatives can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Safety and Hazards
According to the safety data sheet, 5-fluoro-1H-benzo[d]imidazole may cause harm if swallowed and may cause serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
6-fluoro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSUKNAKOLBIPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284470 | |
Record name | 5-Fluorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1977-72-6 | |
Record name | 1977-72-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-fluoro-1H-benzo[d]imidazole interact with myeloperoxidase (MPO)?
A: The provided research paper focuses on identifying novel MPO inhibitors through virtual screening and in vitro testing. [] While it mentions (R)-2-(1-((2,3-dihydro-1H-imidazol-2-yl)methyl)pyrrolidin-3-yl)-5-fluoro-1H-benzo[d]imidazole as a potent inhibitor with an IC50 of 50 nM, it doesn't delve into the specific molecular interactions between this compound and MPO. Further research is needed to elucidate the precise binding mechanism, such as identifying the binding site and the types of interactions (e.g., hydrogen bonding, hydrophobic interactions) involved.
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